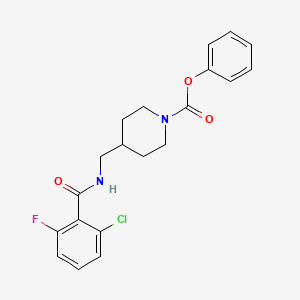

Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[(2-chloro-6-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN2O3/c21-16-7-4-8-17(22)18(16)19(25)23-13-14-9-11-24(12-10-14)20(26)27-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKPHFPMBGBDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamido Moiety: The starting material, 2-chloro-6-fluorobenzoic acid, is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to form the benzamido derivative.

Introduction of the Piperidine Ring: The benzamido derivative is then subjected to a nucleophilic substitution reaction with a piperidine derivative to introduce the piperidine ring.

Esterification: The final step involves the esterification of the carboxylic acid group with phenol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to the piperidine-1-carboxylate family, which includes several agrochemicals and pharmaceutical intermediates. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Physicochemical and Functional Insights

Substituent Effects on Lipophilicity: The phenyl ester in the target compound likely increases lipophilicity compared to fosthiazate’s butan-2-yl ester. However, the 2-hydroxyethyl group in fosthiazate introduces polarity, balancing its hydrophobicity .

Hydrogen Bonding and Intermolecular Interactions: The 2-chloro-6-fluorobenzamido group in the target compound provides hydrogen bond donors (NH) and acceptors (carbonyl), facilitating interactions with biological targets or crystal lattice formation . Fosthiazate’s hydroxyethyl group may form intramolecular hydrogen bonds, influencing its conformational stability .

Halogen Bonding Potential: The chlorine and fluorine atoms in the target compound could engage in halogen bonding, a feature absent in analogs like fosthiazate. This may enhance binding affinity to proteins or nucleic acids in therapeutic contexts.

Research Methodologies and Limitations

- Structural Analysis : X-ray crystallography using SHELX software could resolve the target compound’s conformation and intermolecular interactions, particularly halogen- and hydrogen-bonding patterns.

- Graph Set Analysis : As described by Bernstein et al. , graph set analysis would help classify hydrogen-bonding networks in the crystal lattice, differentiating it from analogs like fosthiazate.

Biological Activity

Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate is characterized by its piperidine core, which is a common motif in many bioactive compounds. The presence of the chloro and fluoro substituents on the benzamide moiety enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

| Property | Description |

|---|---|

| IUPAC Name | Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate |

| Molecular Formula | C17H19ClF N3O2 |

| Molecular Weight | 335.80 g/mol |

The precise mechanism of action for Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate remains under investigation. However, similar compounds have been shown to interact with various biological pathways:

- Receptor Binding : Compounds with piperidine structures often act as ligands for neurotransmitter receptors, including serotonin and dopamine receptors.

- Inhibition of Enzymatic Activity : Many derivatives exhibit inhibitory effects on enzymes involved in cancer progression or inflammatory responses.

Anticancer Properties

Several studies have indicated that derivatives similar to Phenyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate possess significant anticancer properties. For instance:

- Inhibition of Tumor Growth : In vitro studies demonstrated that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

- Mechanistic Studies : Research indicates that these compounds may induce apoptosis via mitochondrial pathways, leading to cell death in malignant cells.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate (exact value TBD) |

| Half-life | Variable (dependent on formulation) |

| Metabolism | Hepatic (cytochrome P450 involvement) |

Study 1: In Vivo Efficacy

A recent study evaluated the efficacy of a related piperidine derivative in a mouse model of colorectal cancer. The compound was administered at varying doses, showing dose-dependent inhibition of tumor growth with minimal toxicity observed in normal tissues. Histological analysis revealed significant apoptosis in tumor sections treated with the compound compared to controls.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism behind the anticancer effects of piperidine derivatives. It was found that these compounds could inhibit the β-catenin/Tcf-4 signaling pathway, which is critical in colorectal cancer development. This inhibition was associated with reduced expression of target genes involved in cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.